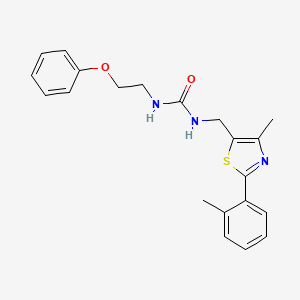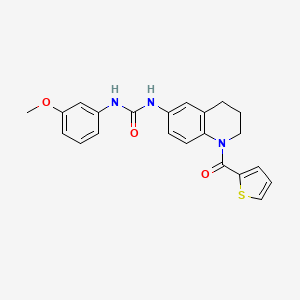![molecular formula C13H14N2O2 B2634625 N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide CAS No. 2411277-95-5](/img/structure/B2634625.png)
N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide, also known as Metyrapone, is a synthetic compound that has been extensively studied for its potential use in scientific research. Metyrapone is a selective inhibitor of the enzyme 11-beta hydroxylase, which is involved in the synthesis of cortisol, a hormone that plays a crucial role in stress response and other physiological processes.
Mechanism of Action
N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide works by inhibiting the enzyme 11-beta hydroxylase, which is involved in the synthesis of cortisol. By blocking cortisol synthesis, N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide reduces the levels of cortisol in the body, leading to a decrease in stress response and other physiological effects.
Biochemical and Physiological Effects:
N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide has been shown to have a number of biochemical and physiological effects. It reduces the levels of cortisol in the body, leading to a decrease in stress response and an increase in the levels of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH). N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide has also been shown to affect the levels of other hormones, such as testosterone and estrogen. Additionally, N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide has been shown to affect the levels of neurotransmitters, such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide has several advantages for lab experiments. It is a selective inhibitor of 11-beta hydroxylase, which makes it a useful tool for studying the role of cortisol in various physiological and pathological conditions. N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide is also relatively easy to use and has a well-established safety profile. However, there are some limitations to the use of N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide in lab experiments. It may have off-target effects on other enzymes, and its effects on cortisol levels may not be consistent across different experimental conditions.
Future Directions
For the use of N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide in scientific research include the study of cortisol in aging and age-related diseases, the treatment of psychiatric disorders, and the treatment of other diseases that are influenced by cortisol levels.
Synthesis Methods
N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide can be synthesized using a multi-step process that involves the reaction of 2-methoxypyridine with cyclopropylamine, followed by the addition of propargyl bromide and subsequent deprotection of the resulting intermediate. The final product is obtained through purification and isolation steps.
Scientific Research Applications
N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide has been widely used in scientific research to study the role of cortisol in various physiological and pathological conditions. It has been used to investigate the effect of cortisol on memory, cognitive function, and stress response. N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide has also been used to study the role of cortisol in depression, anxiety, and other psychiatric disorders. Additionally, N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide has been used in studies of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of cortisol production.
properties
IUPAC Name |
N-[1-(2-methoxypyridin-4-yl)cyclopropyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-4-11(16)15-13(6-7-13)10-5-8-14-12(9-10)17-2/h5,8-9H,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXSJPDTOKRSTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CC1)C2=CC(=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

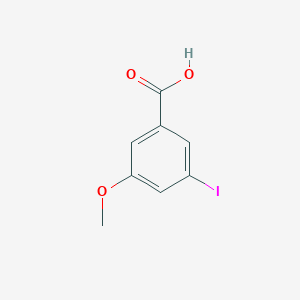
![2-amino-1-(3,4,5-trimethoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B2634543.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2634546.png)
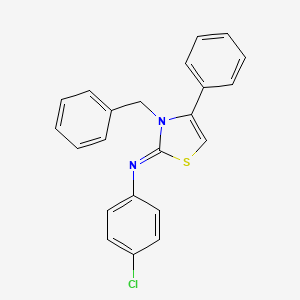
![1,7-Dicyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2634548.png)
![2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2634551.png)

![2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carbonitrile](/img/structure/B2634554.png)
![N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]but-2-ynamide](/img/structure/B2634555.png)
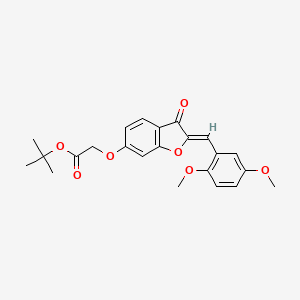

![5-Chloro-6-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2634560.png)
